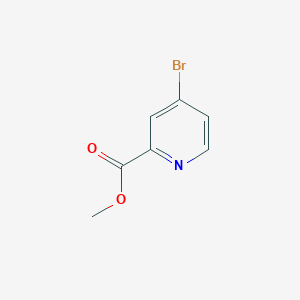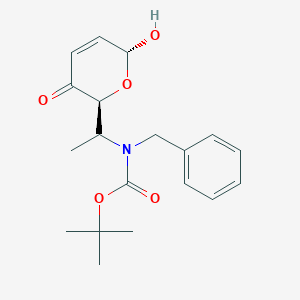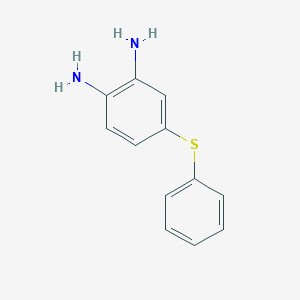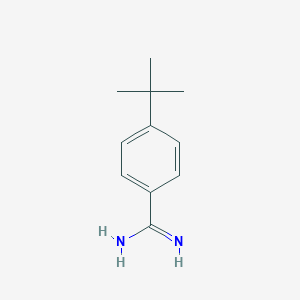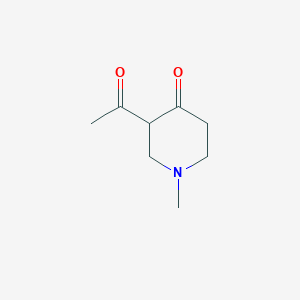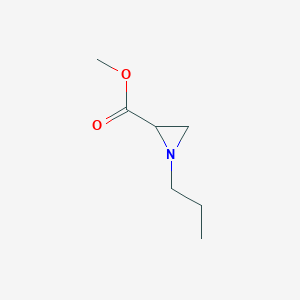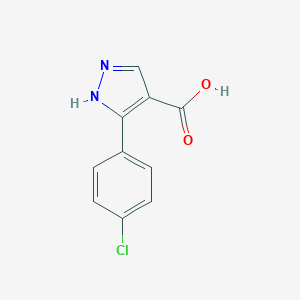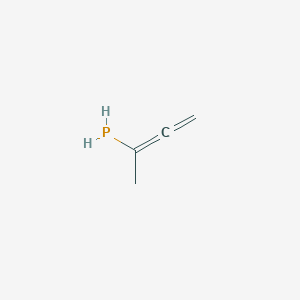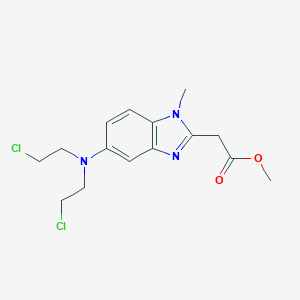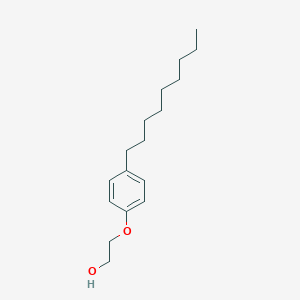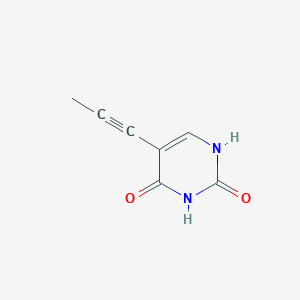
2-(Ethenyloxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethenyloxy)benzene-1-sulfonamide, also known as EBS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase enzymes. EBS has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
2-(Ethenyloxy)benzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the amount of bicarbonate available for buffering acid, resulting in a decrease in pH. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to be a competitive inhibitor of carbonic anhydrase enzymes, meaning that it competes with the substrate for binding to the active site of the enzyme.
Efectos Bioquímicos Y Fisiológicos
2-(Ethenyloxy)benzene-1-sulfonamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 2-(Ethenyloxy)benzene-1-sulfonamide has also been found to have a neuroprotective effect in animal models of stroke, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Ethenyloxy)benzene-1-sulfonamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase enzymes in vitro and in vivo, its low toxicity, and its relatively low cost. However, 2-(Ethenyloxy)benzene-1-sulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(Ethenyloxy)benzene-1-sulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(Ethenyloxy)benzene-1-sulfonamide. Another area of research is the development of new applications for 2-(Ethenyloxy)benzene-1-sulfonamide, such as its use as a neuroprotective agent. Finally, there is a need for further research on the potential off-target effects of 2-(Ethenyloxy)benzene-1-sulfonamide and its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(Ethenyloxy)benzene-1-sulfonamide is a valuable tool in scientific research for its ability to inhibit carbonic anhydrase enzymes. 2-(Ethenyloxy)benzene-1-sulfonamide has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. While 2-(Ethenyloxy)benzene-1-sulfonamide has some limitations, its advantages make it a valuable tool for the study of carbonic anhydrase enzymes and their role in disease.
Métodos De Síntesis
2-(Ethenyloxy)benzene-1-sulfonamide can be synthesized through a variety of methods, including the reaction of 2-aminophenol with ethylene oxide and then with sulfuryl chloride, or the reaction of 2-hydroxybenzenesulfonamide with acrylonitrile and then with hydrogen peroxide. The yield of 2-(Ethenyloxy)benzene-1-sulfonamide synthesis varies depending on the method used, with some methods yielding up to 90% purity.
Aplicaciones Científicas De Investigación
2-(Ethenyloxy)benzene-1-sulfonamide has been widely used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are essential for the regulation of acid-base balance in the body and have been implicated in a range of diseases, including glaucoma, epilepsy, and cancer. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit carbonic anhydrase enzymes in vitro and in vivo, making it a valuable tool in the study of these enzymes and their role in disease.
Propiedades
Número CAS |
138681-70-6 |
|---|---|
Nombre del producto |
2-(Ethenyloxy)benzene-1-sulfonamide |
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-ethenoxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h2-6H,1H2,(H2,9,10,11) |
Clave InChI |
DLFYOEBREKLKFD-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1S(=O)(=O)N |
SMILES canónico |
C=COC1=CC=CC=C1S(=O)(=O)N |
Sinónimos |
Benzenesulfonamide, 2-(ethenyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





